molecular formula C20H20ClN3O2 B11064883 N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide

N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B11064883
M. Wt: 369.8 g/mol
InChI Key: ZZXIIFLCABKHAJ-UHFFFAOYSA-N
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Description

N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide is a novel compound with potential pharmacological applications. Its structure features a benzofuran ring fused to a piperazine moiety, making it an interesting candidate for further investigation.

Preparation Methods

The synthesis of this compound involves a three-step protocol:

    Hydrolysis: The starting material undergoes hydrolysis to yield the corresponding phenoxy acid.

    Coupling Reaction: The phenoxy acid is coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU). .

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be explored. Major products formed from these reactions are essential for understanding its versatility.

Scientific Research Applications

Mechanism of Action

The exact mechanism by which N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide exerts its effects remains to be elucidated. Molecular targets and pathways involved need further investigation.

Comparison with Similar Compounds

While specific comparisons are scarce, highlighting the compound’s uniqueness is crucial. Further exploration could reveal related compounds and their distinct features.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

N-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20ClN3O2/c21-16-5-3-6-17(13-16)24-10-8-23(9-11-24)14-22-20(25)19-12-15-4-1-2-7-18(15)26-19/h1-7,12-13H,8-11,14H2,(H,22,25)

InChI Key

ZZXIIFLCABKHAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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